1-(1-Methylpiperidin-3-YL)piperazine

概要

説明

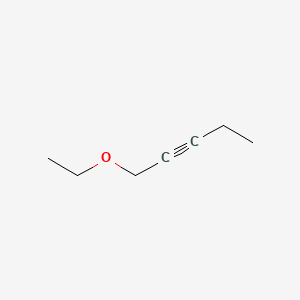

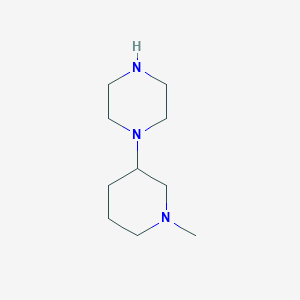

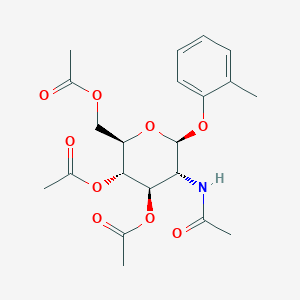

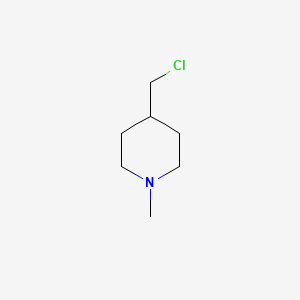

1-(1-Methylpiperidin-3-YL)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .

Synthesis Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .Molecular Structure Analysis

The molecular formula of this compound is C10H21N3 . The molecular weight is 183.29 .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.508 .科学的研究の応用

Enantioselective Synthesis

An enantioselective process was developed for preparing a CGRP receptor inhibitor, showcasing a stereoselective and economical synthesis on a multikilogram scale. This study demonstrates the importance of chiral centers in drug development and the advantages of specific synthesis routes, including biocatalytic processes (Cann et al., 2012).

Binding Characteristics

Investigation into the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) revealed insights into the pharmacokinetic mechanisms of drugs. This study utilized fluorescence spectroscopy and molecular modeling to explore the hydrophobic interactions and hydrogen bonding that stabilize the interaction, which is critical for understanding drug efficacy and distribution (Karthikeyan et al., 2015).

Modification for Pharmacokinetic Enhancement

Modifications to reduce the lipophilicity of σ receptor ligand PB28 were explored to enhance its potential as a therapeutic and/or diagnostic agent in oncology. This study underscores the significance of modifying chemical structures to improve drug properties, such as reducing lipophilicity to increase bioavailability (Abate et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

1-(1-methylpiperidin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-6-2-3-10(9-12)13-7-4-11-5-8-13/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGWJGMJKRYBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591088 | |

| Record name | 1-(1-Methylpiperidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344436-00-6 | |

| Record name | 1-(1-Methylpiperidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)

![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)

![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)

![(S)-(+)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1628395.png)

![2-Diazonio-4-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-1-olate](/img/structure/B1628396.png)